![molecular formula C14H11ClN4O B2547724 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-82-5](/img/structure/B2547724.png)
2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a chemical entity that features a 4-chlorophenyl group and a pyrazolo[1,5-a]pyrimidin-6-yl group attached to an acetamide moiety. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and the chemistry involved in their synthesis and molecular interactions.
Synthesis Analysis
The synthesis of related compounds involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. These precursors are utilized to form ring-annulated products, such as thiazolo[3,2-a]pyrimidinones, through a process that eliminates by-products like aniline or 2-aminobenzothiazole to achieve acceptable product yields. The synthesis route is confirmed by analytical and spectral studies, as well as single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals that the chlorophenyl ring is oriented at a slight angle with respect to the thiazole ring. This orientation is specific to the compound and may differ for 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide. However, it indicates the potential for varied molecular conformations in related acetamides .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not explicitly detailed in the provided papers. However, the formation of hydrogen bonds and halogen-arene interactions are common in the crystal structures of related acetamides. These interactions can influence the reactivity and stability of the compounds, as well as their potential to form further chemical complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can be inferred from related structures. For instance, intermolecular interactions such as C—H⋯O hydrogen bonds and C—Cl⋯π(arene) interactions can dictate the crystal packing and, consequently, the melting points, solubility, and other physical properties of these compounds. The presence of halogen atoms like chlorine and iodine can also affect the density and polarizability of the molecules .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Researchers have synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, evaluating their antitumor activities. Notably, these compounds have shown potential against human breast adenocarcinoma cell lines (MCF7), with some derivatives exhibiting mild to moderate activity compared to doxorubicin, a reference antitumor drug. The focus on synthesizing and characterizing these derivatives underlines the ongoing search for novel anticancer agents (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
A study on novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives as core structures revealed their potential as antimicrobial and anticancer agents. The synthetic approach led to compounds demonstrating higher anticancer activity than the reference drug doxorubicin against specific cell lines. This research highlights the versatility of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Photochemical and Thermochemical Properties
Investigations into benzothiazolinone acetamide analogs, including compounds with the 4-chlorophenyl and pyrazolo[1,5-a]pyrimidin-6-yl moieties, have provided insights into their photochemical and thermochemical properties. These studies are critical for understanding the compounds' potential applications in dye-sensitized solar cells (DSSCs) and their efficiency as light-harvesting agents. The research into their nonlinear optical (NLO) activity and ligand-protein interactions further expands the scope of their scientific applications (Mary et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been studied to understand their behavior in optical devices. This research is pivotal for the development of photonic applications, such as optical switches and modulators, showcasing the importance of structural variations in enhancing material properties for technological advancements (Castro et al., 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of pyrazolopyrimidines derivatives, incorporating the core structure of interest, have been explored for their anticancer and anti-5-lipoxygenase activities. Such studies contribute to the development of new therapeutic agents with potential applications in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Wirkmechanismus
While the specific mechanism of action for “2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is not mentioned, pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . They have been reported to exhibit a broad range of biological activities .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidines have attracted wide pharmaceutical interest due to their antitrypanosomal activity, antischistosomal activity, and other activities such as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligaments, antimicrobial agents, and as antianxiety agents . Therefore, future research may focus on exploring these biological activities further and developing new therapeutic applications for these compounds.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-11-3-1-10(2-4-11)7-14(20)18-12-8-16-13-5-6-17-19(13)9-12/h1-6,8-9H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIBBRAJIIXZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)
![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

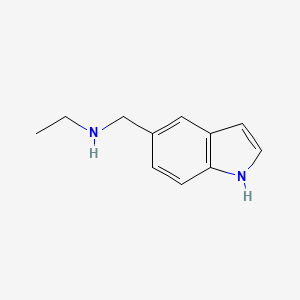

![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)
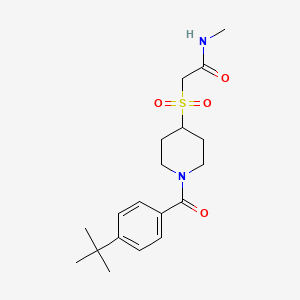
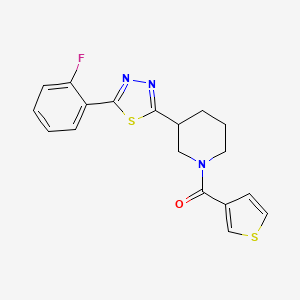
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)
![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)
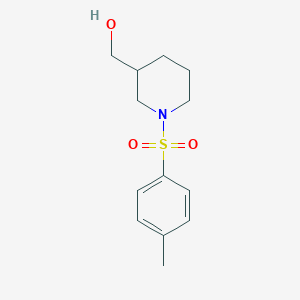
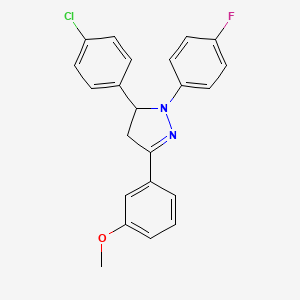
![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)
